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Abstract

This technical guide provides a comprehensive overview of the identification, characterization,
and quantification of related compounds and isomers of sofosbuvir, a direct-acting antiviral
agent critical in the treatment of Hepatitis C. The guide details experimental protocols for forced
degradation studies, analytical method validation, and structural elucidation of impurities.
Quantitative data is systematically presented in tabular format to facilitate comparison and
analysis. Furthermore, key metabolic and degradation pathways are illustrated using Graphviz
diagrams to provide a clear visual representation of the molecular transformations. This
document is intended to serve as a valuable resource for researchers and professionals
involved in the development, quality control, and regulatory submission of sofosbuvir.

Introduction

Sofosbuvir, chemically known as Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxopyrimidin-1-
yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yllmethoxy-phenoxy-phosphoryljJamino]
propanoate, is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1] It
is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, essential
for viral replication.[2] The purity and impurity profile of the active pharmaceutical ingredient
(API) are critical for its safety and efficacy. Impurities can arise from the manufacturing process,
degradation of the drug substance, or interaction with excipients.[2] This guide outlines the
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methodologies for identifying and controlling such impurities, including process-related
impurities, degradation products, and isomers.

Sofosbuvir and Its Principal Related Compounds

The identification of sofosbuvir's related compounds is primarily achieved through forced
degradation studies and analysis of process impurities. Forced degradation studies, conducted
under stressed conditions such as acid, base, oxidation, heat, and light, help to elucidate the
degradation pathways and identify potential degradation products that might form under
storage or physiological conditions.[1][3]

Degradation Products

Forced degradation studies reveal that sofosbuvir is susceptible to degradation under acidic,
basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic
stress.[1][3] The major degradation products identified are a result of hydrolysis of the ester
and phosphoramidate linkages.

Table 1: Summary of Forced Degradation Studies of Sofosbuvir
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Degradation

Stress Reagent/Para Degradation
o Products Reference
Condition meters (%) .
Identified (DP)
_ _ 1N HCI, 80°C, 10 DP | (m/z
Acid Hydrolysis 8.66 [1]
h 416.08)
i ) 0.1N HCI, 70°C,
Acid Hydrolysis 6h 23 DP | (m/z 488) [3]
DP lla (m/z
_ 0.5N NaOH,
Base Hydrolysis 45,97 453.13), DP IIb [1]
60°C, 24 h
(m/z 411.08)
_ 0.1N NaOH,
Base Hydrolysis 50 DP Il (m/z 393.3) [3]
70°C,10h
o 30% H202, 80°C, DP Il (m/z
Oxidative 0.79 [1]
2 days 527.15)
o 3% H202, 70°C,
Oxidative 19.02 DP Ill (m/z 393) [3]
7 days
Thermal 50°C, 21 days No degradation - [3]
Photolytic 254 nm, 24 h No degradation - [1]

Table 2: Characterization of Major Sofosbuvir Degradation Products
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Degradation Molecular

Product Formula

Molecular
Weight ( g/mol

)

Proposed
Structure
Name

Reference

DP | (Acid) C16H18FN20sP

416.08

(R)-

((2R,3R,4R 5R)-
5-(2,4-dioxo-3,4-
dihydropyrimidin-
1(2H)-yl)-4-
fluoro-3-hydroxy-
4-
methyltetrahydrof
uran-2-yl)methyl
phenyl hydrogen
phosphate

[1]

DP lla (Base) C16H25FN309P

453.13

(S)-isopropyl 2-
((R)-
(((2R,3R,4R,5R)-
5-(2,4-dioxo-3,4-
dihydropyrimidin-
1(2H)-yl)-4-
fluoro-3-hydroxy-
4-
methyltetrahydrof
uran-2-
yl)methoxy)
(hydroxy)phosph
orylamino)propa

noate

[1]

DP IIb (Base) C13H19FN30oP

411.08

(8)-2-((R)-
(((2R,3R,4R 5R)-
5-(2,4-dioxo-3,4-
dihydropyrimidin-
1(2H)-yl)-4-
fluoro-3-hydroxy-
4-
methyltetrahydrof

[1]
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uran-2-
yl)methoxy)
(hydroxy)phosph
orylamino)propa

noic acid

(S)-isopropyl 2-
((R)-
(((2R,3R,4R 5R)-
5-(2,4-dioxo-3,4-
dihydropyrimidin-
1(2H)-yl)-4-
o fluoro-3-hydroxy-
DP IIl (Oxidative) ~ C22H27FN3OsP 527.15 . [1]
methyltetrahydrof
uran-2-
yl)methoxy)
(phenoxy)phosph
oryl)amino)propa
noate N-oxide

Process-Related Impurities and Isomers

Process-related impurities can include unreacted starting materials, intermediates, and by-
products from the synthesis of sofosbuvir.[2] Additionally, due to the presence of multiple chiral
centers in the sofosbuvir molecule, stereoisomers, particularly diastereomers, are critical
potential impurities that must be controlled. The desired isomer is the (S,R) configuration at the
phosphorus and alanine chiral centers, respectively.

Table 3: Known Sofosbuvir Process-Related Impurities and Isomers
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Impurity/lsomer
Type Notes Reference
Name

) Diastereomer at the
Sofosbuvir (R,R)-

) Isomer phosphorus and [4]
diastereomer

alanine centers.

_ Diastereomer at the
Sofosbuvir (S,S)-

] Isomer phosphorus and [4]
diastereomer

alanine centers.

] Diastereomer at the
Sofosbuvir (R,S)-

] Isomer phosphorus and [4]
diastereomer

alanine centers.

The primary, inactive
GS-331007 Metabolite nucleoside metabolite [5]
of sofosbuuvir.

Sofosbuvir D- Diastereomer at the
) Isomer ) ) [4]
alaninate R, S Isomer alanine moiety.
Sofosbuvir (R)- Epimer at the
Isomer [4]
Phosphate phosphorus center.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible identification and quantification
of sofosbuvir and its related compounds. The following sections provide methodologies for
forced degradation studies and analytical techniques.

Forced Degradation Studies

The following protocols are based on established methods for inducing degradation of
sofosbuvir.[1][3]

3.1.1. Acid Hydrolysis

e Dissolve 200 mg of sofosbuvir in 5 mL of 1N HCI.
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Reflux the solution at 80°C for 10 hours.

Neutralize the solution with ammonium bicarbonate.

Lyophilize the sample to obtain a crude solid.

Dissolve the solid in 4 mL of mobile phase (50:50 acetonitrile:water) for analysis.[1]

3.1.2. Base Hydrolysis

Dissolve 200 mg of sofosbuvir in 5 mL of 0.5N NaOH.

Maintain the solution at 60°C for 24 hours.

Neutralize the solution with HCI.

Evaporate the solution to dryness.

Dissolve the residue in 5 mL of mobile phase (50:50 acetonitrile:water) for analysis.[1]

3.1.3. Oxidative Degradation

Dissolve 200 mg of sofosbuvir in 5 mL of 30% H20-.

Maintain the solution at 80°C for 48 hours.

Evaporate the solution to obtain a solid residue.

Dissolve the residue in 5 mL of mobile phase (50:50 acetonitrile:water) for analysis.[1]

3.1.4. Thermal Degradation

Expose the solid drug substance to a temperature of 50°C for 21 days.[3]

Prepare a solution of the stressed sample in mobile phase for analysis.

3.1.5. Photolytic Degradation

Expose the solid drug substance to UV light at 254 nm for 24 hours.[1]
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o Prepare a solution of the stressed sample in mobile phase for analysis.

Analytical Methodologies

3.2.1. High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating RP-HPLC method is essential for separating sofosbuvir from its
degradation products and impurities.

Table 4: HPLC Method Parameters for Sofosbuvir and Related Substances

Parameter Condition 1 Condition 2

X-Bridge BEH C18 (100 x 4.6 Agilent Eclipse XDB-C18 (250

Column
mm, 2.5 um) X 4.6 mm, 5 um)
) A: 0.1% Formic acid in water; 0.1% Trifluoroacetic acid in
Mobile Phase . .
B: Acetonitrile water:acetonitrile (50:50, v/v)
Elution Gradient Isocratic
Flow Rate 0.6 mL/min 1.0 mL/min
Column Temperature 35°C Ambient
Detection UV at 260 nm UV at 260 nm
Injection Volume 10 pL 20 pL
Reference [1] [6]

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and structural elucidation of unknown
impurities and metabolites.

Table 5: LC-MS/MS Method Parameters for Sofosbuvir and Metabolites in Human Plasma
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Parameter Condition

LC System UPLC

Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 um)
Acetonitrile:5 mM Ammonium Formate:0.1%

Mobile Phase ) )
Formic Acid (85:15:0.1, v/viv)

Flow Rate 0.35 mL/min

MS System Triple Quadrupole

lonization Mode

Positive Electrospray lonization (ESI+)

Detection

Multiple Reaction Monitoring (MRM)

MRM Transitions

Sofosbuvir: m/z 530.3 - 261.26; GS-331007:
m/z 261.26 - 112.1

Reference

[7]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (*H, 13C, 31P, 1°F) is indispensable for the definitive structural confirmation of
isolated impurities.[1] Quantitative 3:P-NMR can also be used for purity determination of
sofosbuvir.[8]

Table 6: NMR Parameters for Characterization of Sofosbuvir Degradation Products

Parameter Condition

Spectrometer Bruker 400 MHz

Nuclei 1H, 13C, 31p, 1°F, HSQC, HMBC
Solvent DMSO-ds or MeOD
Reference [1]

Key Pathways and Relationships
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Metabolic Activation Pathway of Sofosbuvir

Sofosbuvir is a prodrug that is metabolized in the liver to its active triphosphate form, GS-
461203. This active metabolite acts as a chain terminator for the HCV NS5B polymerase.[1]

. NDPK GS-461203
UMP-CMPK GS-331007 Diphosphate (Active Triphosphate)
c 1/
Sofosbuvir Cathepsin A Metabolite X |-—""*»| GS-331007 Monophosphatg—+
(Prodrug) D fation > GS-331007

(Inactive Nucleoside)

Click to download full resolution via product page

Caption: Metabolic activation pathway of sofosbuvir in hepatocytes.

Experimental Workflow for Impurity Identification

A systematic workflow is essential for the comprehensive identification and characterization of
sofosbuvir-related compounds.
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Caption: Workflow for identification of sofosbuvir degradation products.

Conclusion

The identification and control of related compounds and isomers are paramount to ensuring the

quality, safety, and efficacy of sofosbuvir. This guide has provided a detailed overview of the

common degradation products, process-related impurities, and isomers of sofosbuvir. The

experimental protocols for forced degradation studies and various analytical techniques,
including HPLC, LC-MS, and NMR, offer a practical framework for researchers in this field. The

systematic presentation of quantitative data and visual representation of key pathways are
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intended to aid in the comprehensive understanding and management of sofosbuvir impurities
throughout the drug development lifecycle. Adherence to these principles and methodologies
will support the consistent production of high-quality sofosbuvir, ultimately benefiting patients
with chronic Hepatitis C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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